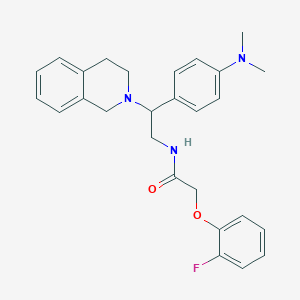

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(2-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C27H30FN3O2 and its molecular weight is 447.554. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Fluorescence Emission

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(2-fluorophenoxy)acetamide, as part of the isoquinoline derivatives, has been explored for its structural aspects and properties in the context of salt and inclusion compounds. Research has shown that certain isoquinoline derivatives, when treated with mineral acids, form gels or crystalline solids depending on the nature of the acid. Specifically, the structural investigation revealed that these compounds exhibit significant changes in fluorescence emission upon interaction with different hosts, suggesting potential applications in fluorescence-based sensors and bioimaging. The crystal structures of these compounds have been analyzed, indicating their potential for forming host-guest complexes with enhanced fluorescence emission, which could be beneficial in designing fluorescence probes for biological applications (Karmakar, Sarma, & Baruah, 2007).

Anticancer and Antioxidant Properties

Another aspect of research on isoquinoline derivatives involves evaluating their anticancer and antioxidant properties. For instance, studies have demonstrated the anticancer activity of certain tetrahydroisoquinolines bearing nitrophenyl groups. These compounds have shown moderate to strong activity against specific cancer cell lines, including PACA2 (pancreatic cancer) and A549 (lung carcinoma), indicating their potential as therapeutic agents in cancer treatment. Additionally, the antioxidant properties of these compounds were assessed, revealing high activity for most tested compounds, which suggests their utility in combating oxidative stress-related diseases (Sayed et al., 2021; Sayed et al., 2022).

Neurokinin-1 Receptor Antagonism and Cancer Therapy

Further exploration into the therapeutic applications of similar compounds has identified a selective T-type Ca2+ channel blocker, known for reducing tumor volume in xenograft models. This compound, through its action on glucose uptake and reactive oxygen species generation, induces autophagy- and apoptosis-mediated cell death in cancer cells. Such findings underscore the potential of these compounds in developing new cancer therapies, specifically targeting lung adenocarcinoma and possibly other cancer types through mechanisms involving energy metabolism modulation and oxidative stress (Rim et al., 2014).

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN3O2/c1-30(2)23-13-11-21(12-14-23)25(31-16-15-20-7-3-4-8-22(20)18-31)17-29-27(32)19-33-26-10-6-5-9-24(26)28/h3-14,25H,15-19H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYSGXTXICASGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)

![6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)

![2-amino-N-(furan-2-ylmethyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2533759.png)

![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)